molecular formula C16H14N2O B8388743 1-Benzyl-1H-indole-3-carbaldehyde oxime

1-Benzyl-1H-indole-3-carbaldehyde oxime

Cat. No.: B8388743
M. Wt: 250.29 g/mol
InChI Key: DTHSJXADZVMZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1H-indole-3-carbaldehyde oxime is a synthetic oxime derivative that serves as a key intermediate in organic synthesis and pharmaceutical research. This compound is of significant interest in medicinal chemistry, particularly as a potent inhibitor of the urease enzyme secreted by Helicobacter pylori . In biological studies, this specific oxime derivative has demonstrated exceptional urease inhibitory activity, with a reported IC₅₀ value of 0.0345 ± 0.0008 mM, showing significantly greater potency than the standard inhibitor thiourea . This mechanism is crucial because urease activity is a major virulence factor for H. pylori , a bacterium responsible for gastrointestinal infections, peptic ulcers, and gastritis. Inhibition of this enzyme can arrest the growth and survival of the bacteria in the gastric environment, positioning this compound as a promising candidate for developing novel anti- H. pylori agents . The core indole scaffold is a "privileged structure" in drug discovery, known for its ability to interact with diverse biological targets . The benzyl substitution at the N1 position and the oxime functional group at the C3 position enhance its properties as a versatile building block for constructing more complex molecules for various research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-[(1-benzylindol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C16H14N2O/c19-17-10-14-12-18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-10,12,19H,11H2

InChI Key

DTHSJXADZVMZNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Indole Core

3-(1-Benzyl-1H-imidazol-5-yl)-Substituted Indoles

Compounds 47 , 48 , and 49 () feature imidazole moieties at the 3-position of the indole ring, with substituents at positions 4, 5, or 7 (Cl, Br, or OCH₃). Key differences include:

Compound Substituent Molecular Formula Melting Point (°C) Key Application
47 7-Cl C₁₈H₁₃ClN₄ 179–180 Anticancer screening
48 4-Br C₁₈H₁₃BrN₄ 201–202 Antimicrobial studies
49 5-OCH₃ C₁₉H₁₆N₄O 65–66 Fluorescence probes

Key Insight : Halogenation (Cl, Br) increases melting points and enhances biological activity, while methoxy groups improve solubility for fluorescence applications .

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde ()

This analog introduces a chlorine atom at position 2:

  • Molecular Formula: C₁₆H₁₂ClNO
  • Molecular Weight : 269.73 g/mol
  • XLogP : 4 (higher lipophilicity vs. oxime derivatives) .

The 2-chloro substitution reduces solubility in polar solvents (e.g., chloroform preferred) and may enhance membrane permeability in drug design .

Oxime Derivatives and Isomerism

Syn vs. Anti Isomers

1-Benzyl-1H-indole-3-carbaldehyde oxime isomers exhibit distinct biological profiles:

  • Syn Isomer (Compound 8) : Higher urease inhibition (IC₅₀ = 12.3 µM) due to optimized hydrogen bonding with the enzyme’s active site.
  • Anti Isomer (Compound 9) : Lower activity (IC₅₀ = 34.7 µM) .
O-Acetyloxime Derivative ()

The acetylated oxime (CAS 63183-51-7) modifies reactivity:

  • Molecular Formula : C₁₈H₁₅N₂O₂
  • Key Feature : Acetylation improves stability but reduces nucleophilicity, limiting enzyme interaction .

Carboxylate and Heterocyclic Analogs

Benzyl 1-methyl-1H-indole-3-carboxylate ()
  • Molecular Formula: C₁₇H₁₅NO₂
  • LogP : 3.53 (lower polarity vs. oxime derivatives) .
    This ester derivative lacks the oxime’s hydrogen-bonding capacity, making it less suitable for enzyme targeting but useful as a synthetic intermediate.
Pyridoimidazo-Fused β-Carbolines

Synthesized via Groebke-Blackburn-Bienaymé and Pictet-Spengler reactions (), these compounds exhibit:

  • Enhanced Rigidity : Fused rings improve binding to DNA or protein pockets.
  • Broad Bioactivity : Antiviral and anticancer applications due to extended π-conjugation .

Research Implications

This compound and its analogs demonstrate the critical role of substituent positioning and heterocyclic fusion in modulating biological activity. Future studies should explore:

  • Synergistic Effects : Combining oxime groups with halogenation for dual-action therapeutics.
  • Isomer-Specific Drug Design : Leveraging syn isomer dominance in enzyme inhibition .

Q & A

Q. Q: What are the standard protocols for synthesizing 1-Benzyl-1H-indole-3-carbaldehyde oxime?

A: A common method involves refluxing 1H-indole-3-carbaldehyde with hydroxylamine hydrochloride and sodium hydroxide in ethanol (80°C, 3 hours). Reaction progress is monitored via TLC using n-hexane/ethyl acetate as the mobile phase. After completion, the product is washed with water and recrystallized from hot ethanol . Modifications may include varying substituents (e.g., benzyl groups) at the indole nitrogen to study steric/electronic effects.

Advanced Synthesis Optimization

Q. Q: How can researchers optimize reaction yields for indole-3-carbaldehyde oxime derivatives under varying catalytic conditions?

A: Catalysts and solvents significantly influence yields. For example:

CatalystSolventTemperatureYield (%)Reference
Mn(IV) oxideDCMRT, 2 h85
Ru-complexesWater/THF50°C, 5.5 h70
Optimization may involve screening transition-metal catalysts, adjusting pH for oxime formation, or employing microwave-assisted synthesis to reduce reaction times.

Basic Spectroscopic Characterization

Q. Q: What spectroscopic methods are critical for confirming the structure of this compound?

A: Key techniques include:

  • 1H/13C NMR : To identify aromatic protons, benzyl CH2, and oxime (C=N-OH) signals.
  • FT-IR : Peaks at ~3200–3400 cm⁻¹ (N-H/O-H stretch) and ~1600 cm⁻¹ (C=N stretch).
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ and fragmentation patterns.
    Compare data with NIST-standardized analogs (e.g., benzaldehyde oxime, InChIKey: VTWKXBJHBHYJBI) .

Advanced Structural Analysis

Q. Q: How can crystallographic data resolve ambiguities in oxime configuration (E/Z isomerism)?

A: Single-crystal X-ray diffraction (SC-XRD) definitively assigns stereochemistry. For example, Acta Crystallographica studies on benzyl-indole derivatives confirm spatial arrangements of substituents via bond angles and torsion parameters . Computational methods (DFT) can predict stable conformers, validated by SC-XRD.

Basic Biological Activity Screening

Q. Q: What assays are used to evaluate the bioactivity of indole-oxime derivatives?

A: Common assays include:

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays .
  • Antimicrobial Testing : Broth microdilution (MIC/MBC determination).
  • Cytotoxicity : MTT/XTT assays against cancer cell lines.
    Standardize protocols using positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements.

Advanced Bioactivity Data Contradictions

Q. Q: How should researchers address discrepancies in bioactivity data across studies?

A: Contradictions may arise from:

  • Assay Variability : Normalize protocols (e.g., cell line passage number, incubation time).
  • Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups may enhance antioxidant activity ).
  • Data Reproducibility : Use blinded experiments and statistical validation (ANOVA, p<0.05).

Basic Safety and Handling

Q. Q: What safety precautions are essential when handling indole-oxime compounds?

A: Key measures include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : In airtight containers under inert gas (N2/Ar) at 2–8°C .

Advanced Reaction Byproduct Management

Q. Q: How can researchers mitigate toxic byproducts during indole-oxime synthesis?

A: Strategies include:

  • Chromatography : Purify intermediates to remove unreacted aldehydes or hydroxylamine.
  • Green Chemistry : Replace ethanol with ionic liquids to reduce waste.
  • Hazard Analysis : Use GC-MS to identify byproducts (e.g., nitroso compounds) and adjust stoichiometry .

Basic Data Interpretation

Q. Q: How should TLC results be interpreted during reaction monitoring?

A: Use UV visualization (254/365 nm) or staining (vanillin/H2SO4) to track starting material (higher Rf) vs. product (lower Rf due to polar oxime group). Confirm via co-spotting with authentic samples .

Advanced Computational Modeling

Q. Q: How can DFT calculations guide the design of indole-oxime derivatives?

A: Predict:

  • Electronic Properties : HOMO/LUMO energies to assess redox potential.
  • Binding Affinity : Molecular docking with target enzymes (e.g., cytochrome P450).
    Validate with experimental data (e.g., electrochemical studies) .

Basic Derivatization Strategies

Q. Q: What functionalization methods expand the utility of indole-oxime scaffolds?

A: Common approaches:

  • Alkylation : Introduce benzyl groups at N1 via SN2 reactions.
  • Cross-Coupling : Suzuki-Miyaura for aryl/heteroaryl substitutions at C3/C5 .

Advanced Heterocyclic Synthesis

Q. Q: How can indole-oximes serve as precursors for complex heterocycles?

A: Oximes undergo cyclization with:

  • Nucleophiles : Form imidazoles or triazoles under Cu-catalyzed conditions.
  • Electrophiles : Generate indoloquinolines via acid-mediated annulation .

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